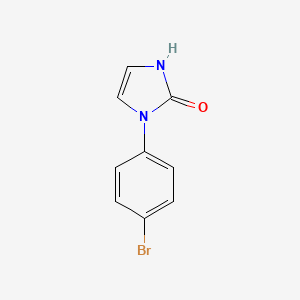
1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one
Overview
Description
1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one is a heterocyclic compound featuring an imidazolone ring substituted with a 4-bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one can be synthesized through several methods. One common approach involves the condensation of 4-bromoaniline with glyoxal in the presence of ammonium acetate, followed by cyclization to form the imidazolone ring. The reaction typically occurs under reflux conditions in an appropriate solvent such as ethanol or acetic acid.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The imidazolone ring can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium thiolate or primary amines in the presence of a base such as potassium carbonate.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often use reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Utilize palladium catalysts and boronic acids under mild conditions.
Major Products Formed:
- Substituted phenyl derivatives
- Oxidized or reduced imidazolone derivatives
- Biaryl compounds from coupling reactions
Scientific Research Applications
1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-1,3-dihydro-2H-imidazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group enhances its binding affinity to these targets, while the imidazolone ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1,3-dihydro-2H-benzimidazol-2-one: Similar structure but with a benzimidazole ring.
4-Bromophenylacetic acid: Contains a bromophenyl group but with an acetic acid moiety.
4-Bromophenylacetylene: Features a bromophenyl group with an acetylene linkage.
Uniqueness: 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one is unique due to its imidazolone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-(4-bromophenyl)-1H-imidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-6H,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYNBYRIOJLMJDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CNC2=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80669634 | |
| Record name | 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530080-83-2 | |
| Record name | 1-(4-Bromophenyl)-1,3-dihydro-2H-imidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80669634 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


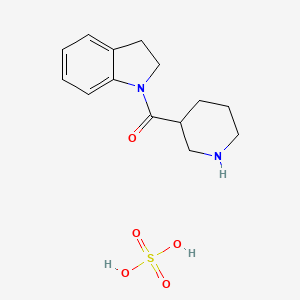


![7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1439255.png)

![4H-Pyrrolo[2,3-d]pyrimidine](/img/structure/B1439257.png)
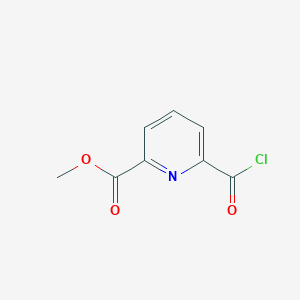
![{2-[2-(Piperidin-1-ylmethyl)phenoxy]ethyl}amine dihydrochloride](/img/structure/B1439259.png)
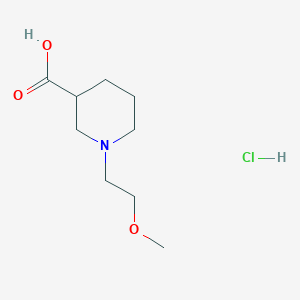
![N-{[1-(2,3-Dihydro-1H-inden-2-YL)piperidin-4-YL]-methyl}-2-methoxyethanamine dihydrochloride](/img/structure/B1439261.png)
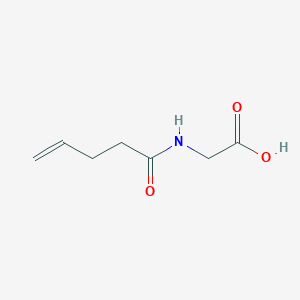
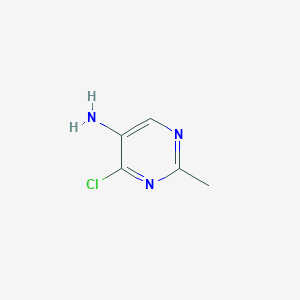
![2-[4-(Sec-butyl)phenoxy]-5-fluoroaniline](/img/structure/B1439269.png)
![[(4-Hydrazinylphenyl)methyl]hydrazine](/img/structure/B1439270.png)
